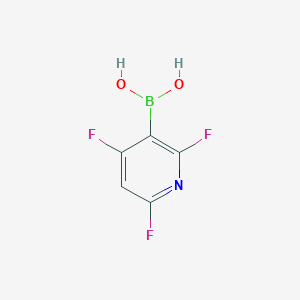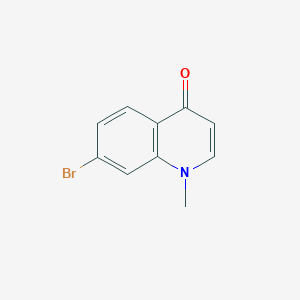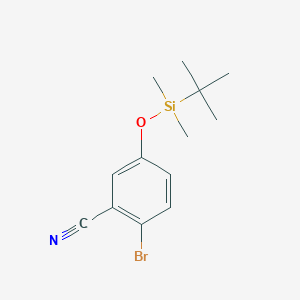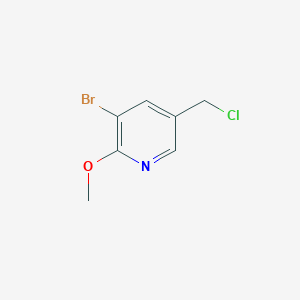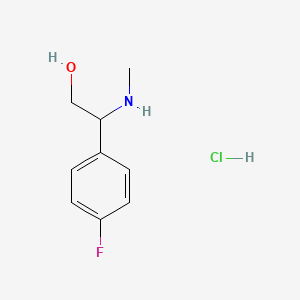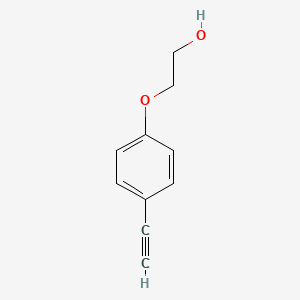
2-(4-Ethynylphenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenoxy)ethanol is an organic compound with the molecular formula C10H10O2 It consists of a phenoxy group substituted with an ethynyl group at the para position and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenoxy)ethanol typically involves the reaction of 4-ethynylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium hydroxide or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethynylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-ethynylphenoxy)acetaldehyde or 2-(4-ethynylphenoxy)acetic acid.
Reduction: Formation of 2-(4-ethylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Ethynylphenoxy)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenoxy)ethanol: Similar structure but with a methyl group instead of an ethynyl group.
2-(4-Chlorophenoxy)ethanol: Contains a chlorine atom at the para position instead of an ethynyl group.
2-(4-Nitrophenoxy)ethanol: Contains a nitro group at the para position.
Uniqueness
2-(4-Ethynylphenoxy)ethanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group can participate in unique chemical transformations and interactions that are not possible with other substituents.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-(4-ethynylphenoxy)ethanol |
InChI |
InChI=1S/C10H10O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6,11H,7-8H2 |
Clé InChI |
SQWHBRPAXOERQR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


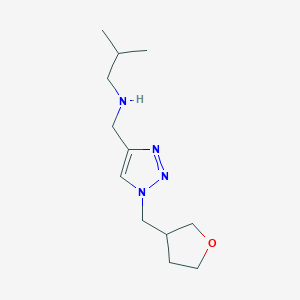
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

